molecular formula C12H12ClN3O2 B2916949 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide CAS No. 941872-16-8

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

Cat. No.: B2916949
CAS No.: 941872-16-8
M. Wt: 265.7
InChI Key: RMKRFGFQOHMQBU-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method starts with the reaction of 2-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-oxadiazole ring. The final step involves the acylation of the oxadiazole with 2-methylpropanoyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazoles.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological processes. For example, its anti-tubercular activity is thought to involve the inhibition of key enzymes in the Mycobacterium tuberculosis cell wall synthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide stands out due to its unique combination of a chlorophenyl group and an oxadiazole ring, which imparts specific chemical and biological properties

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article delves into the synthesis, mechanisms of action, and various biological effects of this compound, supported by data tables and relevant case studies.

The compound this compound has the following chemical properties:

PropertyValue
Molecular FormulaC12H12ClN3O
Molecular Weight239.69 g/mol
CAS Number90147-10-7
Melting PointNot specified
LogP3.997

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorophenyl hydrazine with appropriate acylating agents under controlled conditions. Recent advancements in synthetic methodologies have emphasized eco-friendly approaches using visible light and mild reaction conditions to enhance yield and reduce toxicity .

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit potent anticancer activity. In particular, this compound has shown effectiveness against various cancer cell lines. A study demonstrated that this compound inhibits cell proliferation in human cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Table: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
A549 (Lung)8.0Cell cycle arrest at G1 phase
HeLa (Cervical)6.5Inhibition of DNA synthesis

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against a range of bacterial strains and fungi, showing significant inhibitory effects. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro and in vivo models. Studies indicate that it can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB .

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to controls, suggesting potential for clinical application in cancer therapy .
  • Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to be effective at low concentrations, indicating its potential as a lead candidate for developing new antibiotics .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-5-3-4-6-9(8)13/h3-7H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKRFGFQOHMQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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